N,N-Diethyl-2-hydroxyacetamide-d10

CAS No.:

Cat. No.: VC16641988

Molecular Formula: C6H13NO2

Molecular Weight: 141.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 141.23 g/mol |

| IUPAC Name | 2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide |

| Standard InChI | InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3/i1D3,2D3,3D2,4D2 |

| Standard InChI Key | RZCCQWOCSZOHMQ-MWUKXHIBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C(=O)CO)C([2H])([2H])C([2H])([2H])[2H] |

| Canonical SMILES | CCN(CC)C(=O)CO |

Introduction

N,N-Diethyl-2-hydroxyacetamide-d10 is a stable isotope-labeled compound primarily used in scientific research, particularly in analytical chemistry and pharmacokinetics. The compound is deuterium-labeled, meaning that the hydrogen atoms in its structure are replaced with deuterium (a stable isotope of hydrogen). This labeling enhances its utility in mass spectrometry and other analytical techniques by providing a distinct isotopic signature.

-

IUPAC Name: 2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide

-

Molecular Formula: C6D10H3NO2

-

Molecular Weight: 141.234 g/mol

-

Accurate Mass: 141.157 g/mol

-

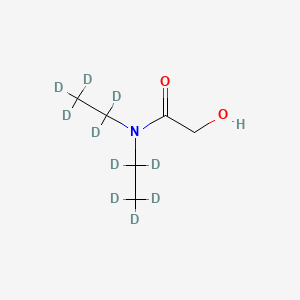

Chemical Structure:

Applications and Significance

N,N-Diethyl-2-hydroxyacetamide-d10 is categorized as a stable isotope-labeled compound and is widely used for:

-

Analytical Chemistry:

-

As an internal standard in mass spectrometry to improve the accuracy of quantitative analyses.

-

Facilitates the identification and quantification of metabolites or drug compounds by providing a distinct isotopic signature.

-

-

Pharmacokinetics and Metabolic Studies:

-

Used in metabolic tracing to study drug absorption, distribution, metabolism, and excretion (ADME).

-

Deuterium labeling minimizes isotopic interference, making it ideal for high-resolution studies.

-

-

Chemical Research:

-

Supports the synthesis of novel compounds by serving as a reference material.

-

Helps elucidate reaction mechanisms by tracking isotopic shifts.

-

Synthesis and Labeling

The deuterium atoms in N,N-Diethyl-2-hydroxyacetamide-d10 are introduced through isotopic exchange or chemical synthesis using deuterated reagents. This process ensures that all hydrogen atoms in the ethyl groups are replaced with deuterium.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C6D10H3NO2 |

| Molecular Weight | 141.234 g/mol |

| Accurate Mass | 141.157 g/mol |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C(=O)CO)C([2H])([2H])C([2H])([2H])[2H] |

| IUPAC Name | 2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide |

Challenges in Handling

Due to its specialized nature:

-

The compound is often made to order.

-

Regulatory requirements may necessitate permits for purchase or usage.

-

Freight restrictions may apply due to its classification as a controlled product .

Potential Research Directions

While specific biological or pharmacological applications of N,N-Diethyl-2-hydroxyacetamide-d10 are not documented extensively, its role as an isotope-labeled compound makes it invaluable for:

-

Drug development pipelines.

-

Mechanistic studies on enzyme-substrate interactions.

-

Development of analytical standards for environmental or pharmaceutical testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume